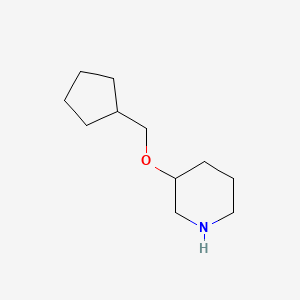
3-(Cyclopentylmethoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylmethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cyclopentylmethoxy group. Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethoxy)piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in cyclopentylmethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium complexes can facilitate the reaction, ensuring high selectivity and minimal by-products .
化学反応の分析
Types of Reactions: 3-(Cyclopentylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines.
科学的研究の応用
3-(Cyclopentylmethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Medicine: It is explored for its potential therapeutic effects, including its role in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Cyclopentylmethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .
類似化合物との比較
Piperidine: A basic six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
Pyridine: A six-membered aromatic ring with one nitrogen atom, known for its role in the synthesis of vitamins and coenzymes.
Dihydropyridine: A reduced form of pyridine, commonly used in calcium channel blockers for treating hypertension.
Uniqueness: 3-(Cyclopentylmethoxy)piperidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The cyclopentylmethoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .
特性
CAS番号 |
933736-27-7 |
|---|---|
分子式 |
C11H21NO |
分子量 |
183.29 g/mol |
IUPAC名 |
3-(cyclopentylmethoxy)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-5-10(4-1)9-13-11-6-3-7-12-8-11/h10-12H,1-9H2 |
InChIキー |
YOVNNYVKSOETBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


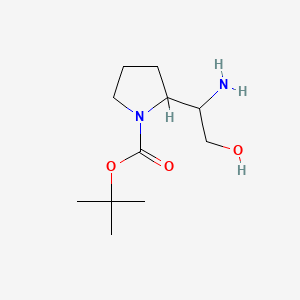
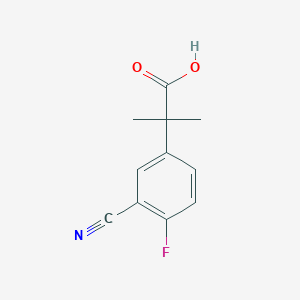

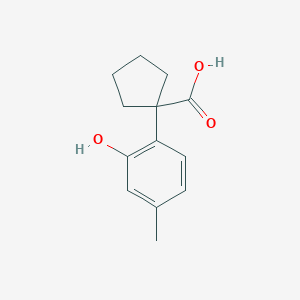
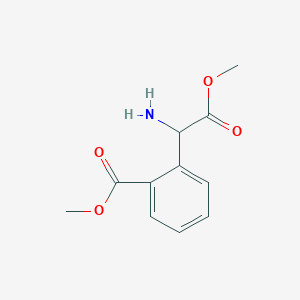
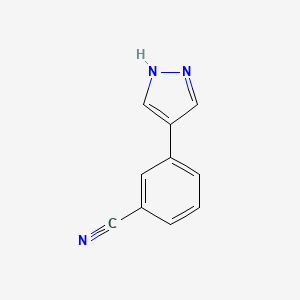
aminehydrochloride](/img/structure/B13588167.png)
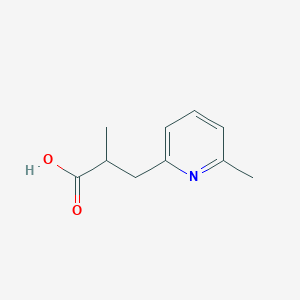
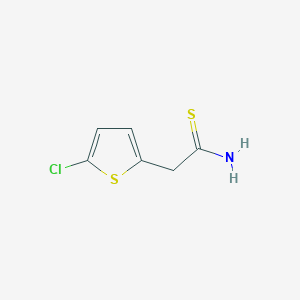
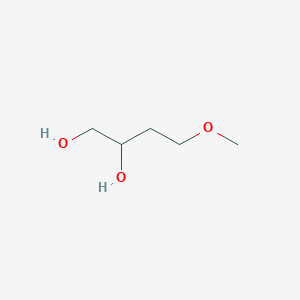
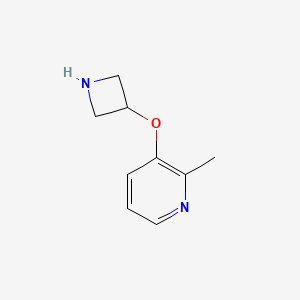
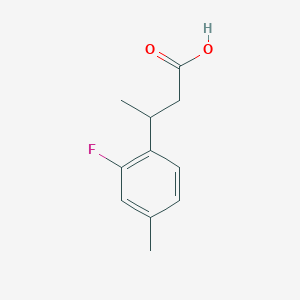
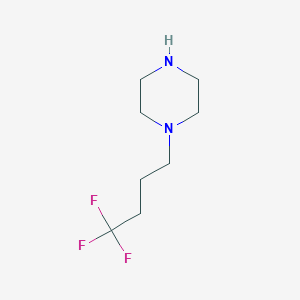
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
